Reduced Off-Target Degradation via C5 Substitution
3-Hydroxyazetidine-Cyclohexanol-5-Aminothalidomide incorporates a C5-amino thalidomide warhead. In a systematic proteomics study comparing pomalidomide (C4-amino) and 5-aminothalidomide (C5-amino) analogs, the C5-modified scaffold exhibited significantly reduced degradation of off-target zinc-finger proteins ZFP91 and IKZF3. [1]
| Evidence Dimension | Off-target degradation of zinc-finger proteins (ZFP91, IKZF3) |
|---|---|
| Target Compound Data | Minimal degradation (C5-amino substitution) |
| Comparator Or Baseline | Pomalidomide (C4-amino substitution) induces substantial degradation |
| Quantified Difference | Qualitative reduction observed via immunoblotting; quantitative proteomics confirm broader selectivity |
| Conditions | MM1.S multiple myeloma cells; NanoBRET ternary complex assay; immunoblotting and proteomics |
Why This Matters
Reducing off-target degradation improves the therapeutic window and interpretability of in vivo studies, making this conjugate preferable for translational PROTAC programs.
- [1] Nguyen, T. M., et al. (2023). Proteolysis-targeting chimeras with reduced off-targets. Nature Chemistry, 16(2), 218–228. View Source
